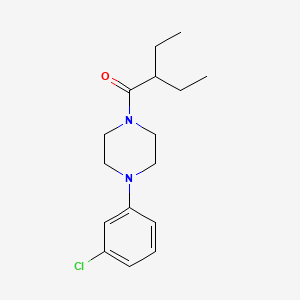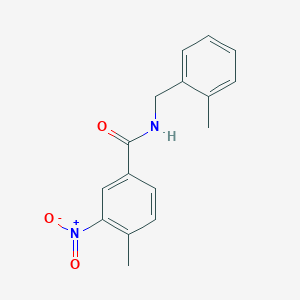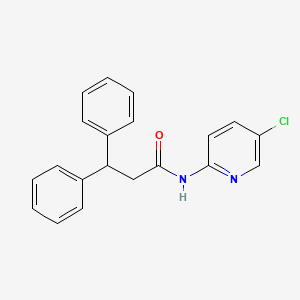![molecular formula C16H15BrN2O2 B5818390 4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BDBI and belongs to the class of benzimidazole derivatives. BDBI has been synthesized by many researchers and has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of BDBI is not yet fully understood. However, it has been suggested that BDBI exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. BDBI has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to their death.
Biochemical and Physiological Effects:
BDBI has been found to exhibit low toxicity in animal studies. It has been shown to have a high affinity for DNA, which may contribute to its antitumor activity. BDBI has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BDBI is its broad-spectrum activity against cancer cells and bacteria. BDBI has also been found to exhibit low toxicity in animal studies, making it a potential candidate for further development. However, the synthesis of BDBI is relatively complex, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the research on BDBI. One potential direction is the development of BDBI-based drugs for the treatment of cancer and bacterial infections. Another direction is the investigation of the mechanism of action of BDBI, which may lead to the development of more potent derivatives. Additionally, the synthesis of BDBI can be optimized to increase its yield and purity, making it more accessible for further research.
Conclusion:
In conclusion, BDBI is a promising compound that has shown potent antitumor, antibacterial, and antifungal activity. The synthesis of BDBI is relatively complex, but its low toxicity and broad-spectrum activity make it a potential candidate for further development. Future research on BDBI may lead to the development of new drugs for the treatment of cancer and bacterial infections.
Synthesemethoden
The synthesis of BDBI involves the reaction of 4-bromo-1,2-phenylenediamine and 2,5-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of BDBI as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BDBI has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antitumor activity against various cancer cell lines. BDBI also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-3-4-11(2)14(9-10)16(20)21-19-15(18)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFDQQZTQJHHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818324.png)



![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)



![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
